molecular formula C18H15FN2O3 B2433503 3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide CAS No. 2034343-00-3

3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide

Cat. No.: B2433503
CAS No.: 2034343-00-3
M. Wt: 326.327
InChI Key: HJNHZFWXBUYVRU-UHFFFAOYSA-N
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Description

3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide is a complex organic compound that features a combination of fluorine, furan, pyridine, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-fluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-16-5-4-13(10-14(16)19)18(22)21-11-12-6-7-20-15(9-12)17-3-2-8-24-17/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNHZFWXBUYVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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